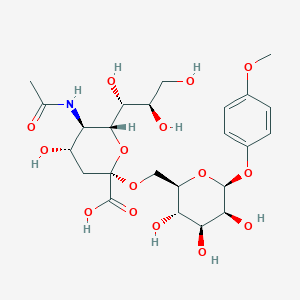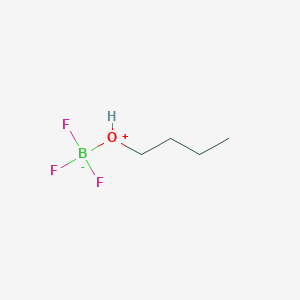
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol;3-sulfanylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol and 3-sulfanylpropane-1,2-diol are organic compounds containing sulfanyl (thiol) groups and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol can be achieved through the reduction of disulfide bonds in precursor molecules. Common reducing agents include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically carried out in an aqueous solution at a controlled pH and temperature.
3-sulfanylpropane-1,2-diol can be synthesized through the thiolation of glycerol. This involves the reaction of glycerol with a thiolating agent such as thiourea or hydrogen sulfide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for these compounds would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both compounds can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Disulfides formed from these compounds can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: The hydroxyl groups in these compounds can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.
Reduction: DTT, TCEP, aqueous solution, controlled pH.
Substitution: Acyl chlorides, alkyl halides, catalysts like pyridine or triethylamine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters, ethers.
Scientific Research Applications
Chemistry
These compounds are used as reducing agents in various chemical reactions. They are also employed in the synthesis of more complex molecules.
Biology
In biological research, these compounds are used to study redox reactions and protein folding. They can act as reducing agents to break disulfide bonds in proteins.
Medicine
Potential applications in medicine include the development of drugs that target redox-sensitive pathways. These compounds may also be used in the formulation of pharmaceuticals that require reducing conditions.
Industry
In industrial applications, these compounds can be used in the production of polymers and other materials that require specific redox conditions.
Mechanism of Action
The mechanism of action for these compounds typically involves their ability to donate or accept electrons, making them effective reducing agents. They can interact with disulfide bonds in proteins or other molecules, breaking these bonds and altering the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent in biochemistry.
Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent used in similar applications.
Glycerol: A precursor for the synthesis of 3-sulfanylpropane-1,2-diol.
Uniqueness
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol and 3-sulfanylpropane-1,2-diol are unique due to their specific structural features, which may confer distinct reactivity and selectivity in chemical reactions. Their combination of thiol and hydroxyl groups allows for versatile applications in various fields.
Properties
IUPAC Name |
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol;3-sulfanylpropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2.C3H8O2S/c5-3(1-7)4(6)2-8;4-1-3(5)2-6/h3-8H,1-2H2;3-6H,1-2H2/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYMROAEAZCSSY-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)O)O.C(C(C(CS)O)O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](CS)O)O)S.C(C(CS)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride](/img/structure/B6313635.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)


![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B6313658.png)

